1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclohexyl group, a hydroxyethyl group, and a naphthalenylmethyl group
Preparation Methods
The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine, 2-bromoethanol, and naphthalen-1-ylmethyl isocyanate.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The naphthalenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea and 1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea share structural similarities.
Uniqueness: The presence of both the cyclohexyl and naphthalenylmethyl groups in this compound imparts unique chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-19(16-8-2-1-3-9-16)14-22-20(24)21-13-17-11-6-10-15-7-4-5-12-18(15)17/h4-7,10-12,16,19,23H,1-3,8-9,13-14H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYSXFRSGAMQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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